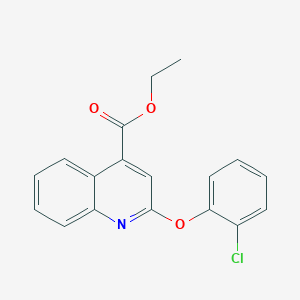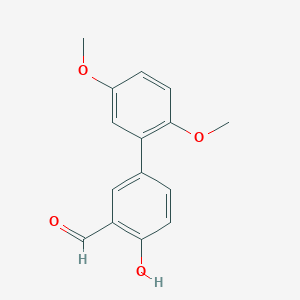
4-(2,5-二甲氧基苯基)-2-甲酰基苯酚
描述
4-(2,5-Dimethoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a dimethoxyphenyl group and a formyl group attached to a phenol ring
科学研究应用
4-(2,5-Dimethoxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It’s structurally similar to 2c-b (4-bromo-2,5-dimethoxyphenethylamine), which is known to act as a partial agonist at the 5-ht2a and 5-ht2c receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception .
Mode of Action
Based on its structural similarity to 2c-b, it might interact with its targets (5-ht2a and 5-ht2c receptors) as a partial agonist This interaction can lead to changes in the transmission of serotonin signals, which can affect mood and perception .
Biochemical Pathways
Given its potential interaction with serotonin receptors, it might influence the serotonin signaling pathway . This pathway plays a crucial role in various physiological processes, including mood regulation, sleep, appetite, and sensory perception .
Pharmacokinetics
For instance, 2C-B has an onset of action of 20–40 minutes when taken orally, an elimination half-life of 2.48 ± 3.20 hours, and its duration of action ranges from 4–12 hours depending on the route of administration .
Result of Action
If it acts similarly to 2c-b, it might induce changes in mood and sensory perception due to its interaction with serotonin receptors .
生化分析
Biochemical Properties
4-(2,5-Dimethoxyphenyl)-2-formylphenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the hydroxylation and demethylation of 4-(2,5-Dimethoxyphenyl)-2-formylphenol, leading to the formation of various metabolites. Additionally, this compound can undergo glucuronidation and sulfation, which are essential for its excretion from the body .
Cellular Effects
The effects of 4-(2,5-Dimethoxyphenyl)-2-formylphenol on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in neurotransmission and mood regulation . Furthermore, 4-(2,5-Dimethoxyphenyl)-2-formylphenol can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, 4-(2,5-Dimethoxyphenyl)-2-formylphenol exerts its effects through various binding interactions with biomolecules. It acts as a partial agonist of the 5-HT2A receptor, leading to the activation of downstream signaling pathways that influence neurotransmission and mood regulation . Additionally, this compound can inhibit the activity of certain enzymes, such as monoamine oxidase, which is involved in the breakdown of neurotransmitters . These interactions result in changes in gene expression and cellular function, contributing to the overall effects of 4-(2,5-Dimethoxyphenyl)-2-formylphenol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,5-Dimethoxyphenyl)-2-formylphenol have been shown to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have indicated that 4-(2,5-Dimethoxyphenyl)-2-formylphenol can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These findings highlight the importance of maintaining optimal storage conditions to preserve the integrity of the compound for experimental use.
Dosage Effects in Animal Models
The effects of 4-(2,5-Dimethoxyphenyl)-2-formylphenol vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and mood regulation, likely due to its interaction with serotonin receptors . At high doses, 4-(2,5-Dimethoxyphenyl)-2-formylphenol can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are associated with the overactivation of serotonin receptors and the accumulation of toxic metabolites in the liver.
Metabolic Pathways
4-(2,5-Dimethoxyphenyl)-2-formylphenol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolism of this compound involves hydroxylation, demethylation, and glucuronidation, leading to the formation of various metabolites that are excreted from the body . These metabolic processes are crucial for the detoxification and elimination of 4-(2,5-Dimethoxyphenyl)-2-formylphenol, ensuring that it does not accumulate to toxic levels in the body.
Transport and Distribution
The transport and distribution of 4-(2,5-Dimethoxyphenyl)-2-formylphenol within cells and tissues are facilitated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, 4-(2,5-Dimethoxyphenyl)-2-formylphenol can bind to plasma proteins, which aids in its distribution throughout the body . These interactions are essential for the compound’s bioavailability and overall efficacy.
Subcellular Localization
The subcellular localization of 4-(2,5-Dimethoxyphenyl)-2-formylphenol is primarily within the cytoplasm and nucleus of cells . This compound can interact with various intracellular receptors and enzymes, influencing cellular function and gene expression . Additionally, 4-(2,5-Dimethoxyphenyl)-2-formylphenol can undergo post-translational modifications, such as phosphorylation, which can affect its activity and localization within the cell . These findings underscore the importance of subcellular localization in determining the overall effects of 4-(2,5-Dimethoxyphenyl)-2-formylphenol on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-2-formylphenol typically involves the formylation of 2,5-dimethoxyphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the phenol ring.
Industrial Production Methods
Industrial production of 4-(2,5-Dimethoxyphenyl)-2-formylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
化学反应分析
Types of Reactions
4-(2,5-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: 4-(2,5-Dimethoxyphenyl)-2-carboxyphenol.
Reduction: 4-(2,5-Dimethoxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
相似化合物的比较
Similar Compounds
4-(2,5-Dimethoxyphenyl)-2-carboxyphenol: Similar structure with a carboxyl group instead of a formyl group.
4-(2,5-Dimethoxyphenyl)-2-hydroxyphenol: Similar structure with a hydroxyl group instead of a formyl group.
2,5-Dimethoxyphenol: Lacks the formyl group but shares the dimethoxyphenyl moiety.
Uniqueness
4-(2,5-Dimethoxyphenyl)-2-formylphenol is unique due to the presence of both the dimethoxyphenyl and formyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-4-6-15(19-2)13(8-12)10-3-5-14(17)11(7-10)9-16/h3-9,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXHDOGCSALTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685239 | |
| Record name | 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936939-56-9 | |
| Record name | 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)

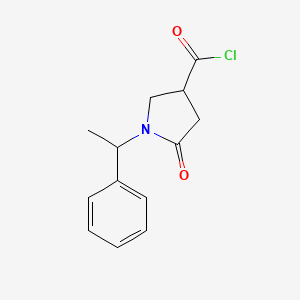
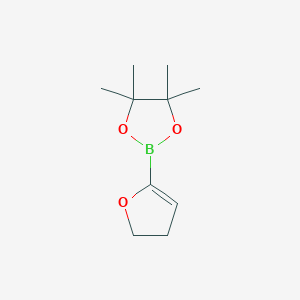

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)
![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)
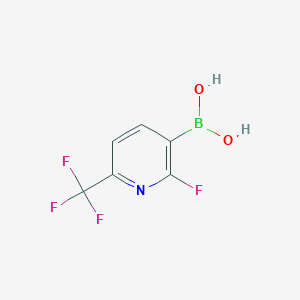
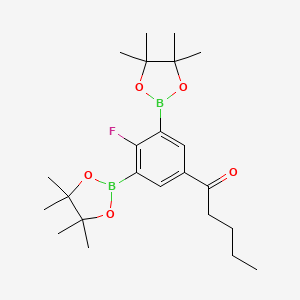

![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)
